molecular formula C6H16N2O3 B12648984 Triethylamine nitrate CAS No. 27096-31-7

Triethylamine nitrate

Cat. No.: B12648984
CAS No.: 27096-31-7
M. Wt: 164.20 g/mol
InChI Key: XRDNFNGIKTYHAN-UHFFFAOYSA-N
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Description

Triethylamine nitrate is a chemical compound with the molecular formula C6H16N2O3 . It is the salt formed from triethylamine, a common volatile tertiary amine with strong basicity, and nitric acid . This compound is offered as a high-purity material specifically for research and development applications. Its primary research value lies in its utility as a solid, stable source of triethylammonium cations and nitrate anions in non-aqueous systems and specialized chemical synthesis. In laboratory settings, this compound can serve as a reagent or intermediate in the development of novel organic compounds and materials . The compound's properties are derived from its constituent ions; the triethylamine moiety contributes significant steric bulk and basicity, while the nitrate anion can act as a counterion in various reaction processes. Researchers may find application for this salt in catalysis studies, material science, and as a precursor in the synthesis of more complex ionic compounds. This product is designated "For Research Use Only" (RUO). It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use, nor for incorporation into consumer products of any kind. Please handle this compound with appropriate care in a well-ventilated laboratory, using suitable personal protective equipment. For more detailed safety information, refer to the relevant Safety Data Sheet.

Properties

CAS No.

27096-31-7

Molecular Formula

C6H16N2O3

Molecular Weight

164.20 g/mol

IUPAC Name

N,N-diethylethanamine;nitric acid

InChI

InChI=1S/C6H15N.HNO3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3;(H,2,3,4)

InChI Key

XRDNFNGIKTYHAN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.[N+](=O)(O)[O-]

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Triethylamine Nitrate Systems

Reaction Pathways and Kinetics

The reactivity of triethylamine (B128534) nitrate (B79036) is multifaceted, involving several key reaction pathways that are of significant interest in organic chemistry and environmental science. These pathways include the nitrosation of the tertiary amine to form N-nitrosamines, the generation of radical species, and interactions with various oxidizing agents. Understanding the kinetics and mechanisms of these reactions is crucial for predicting the fate of triethylamine in different chemical environments.

Contrary to earlier beliefs, tertiary amines such as triethylamine can undergo nitrosation to produce carcinogenic N-nitrosamines. asianpubs.org This process, known as dealkylative nitrosation, is generally slower than the nitrosation of secondary amines. acs.org The reaction mechanism is complex and can be influenced by factors such as temperature and pH.

Theoretical studies on the nitrosation of trimethylamine (B31210), a close analog of triethylamine, suggest that the reaction is initiated by the formation of an iminium ion. asianpubs.orgacs.org One proposed pathway involves an oxidation abstraction mechanism to form the iminium ion, which is considered to be the rate-determining step. asianpubs.org Following its formation, the iminium ion can undergo hydrolysis to yield a secondary amine (diethylamine in the case of triethylamine), which is then rapidly nitrosated to form the corresponding N-nitrosamine (N-nitrosodiethylamine). asianpubs.orgacs.org

Another proposed pathway suggests that the iminium ion can react directly with nitrite (B80452) (NO₂⁻) or dinitrogen trioxide (N₂O₃) to form an intermediate that subsequently collapses to the N-nitrosamine. asianpubs.orgsemanticscholar.org At higher temperatures, the formation of N-nitrosodimethylamine from trimethylamine has been found to be proportional to the square of the nitrite concentration, supporting a mechanism involving the oxidative cleavage of the tertiary amine to a secondary amine. aip.org However, at lower temperatures, a different pathway that does not involve the formation of a secondary amine intermediate may be at play. aip.org

The rate of nitrosation of tertiary amines is significantly lower than that of secondary amines. For instance, the rate of formation of N-nitrosodibutylamine from tributylamine (B1682462) is about two orders of magnitude lower than from di-n-butylamine under similar conditions. acs.orgoregonstate.edu

Table 1: Proposed Mechanistic Pathways for the Nitrosation of Tertiary Amines

PathwayDescriptionKey Intermediates
Hydrolysis Pathway Formation of an iminium ion, followed by hydrolysis to a secondary amine, which is then nitrosated.Iminium ion, Secondary amine
Direct Reaction Pathway The iminium ion reacts directly with a nitrosating agent (e.g., NO₂⁻, N₂O₃) to form the N-nitrosamine.Iminium ion, Neutral intermediate

This table provides a simplified overview of the proposed mechanisms for the nitrosation of tertiary amines.

Triethylamine can participate in reactions that lead to the formation of radical species. A key pathway is the one-electron oxidation of triethylamine to form the triethylamine radical cation (Et₃N⁺•). nih.govrsc.org This process can be initiated by various methods, including electrochemistry, chemical oxidants, and photoredox catalysis. nih.gov

The triethylamine radical cation is a significant intermediate that can undergo further reactions. aip.orgnih.gov One of the primary decay pathways for the triethylamine radical cation is deprotonation from a carbon atom adjacent (α-carbon) to the nitrogen center. aip.org This deprotonation is often facilitated by another molecule of triethylamine acting as a base, leading to the formation of a neutral α-amino radical. nih.gov

The structure and dynamics of the triethylamine radical cation have been investigated using Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.orgscispace.com These studies have shown that the triethylamine radical cation is stable at room temperature and exhibits temperature-dependent EPR spectra, which can be explained by the hindered rotation of the ethyl groups. nih.govscispace.com The activation energy for this internal motion has been calculated from the temperature dependence of the EPR line shapes. rsc.orgscispace.com

The formation of these radical species is particularly relevant in the context of photoredox catalysis, where triethylamine is often used as a sacrificial electron donor. aip.orgnih.gov The α-amino radical generated from the deprotonation of the radical cation is a potent reducing agent. aip.org

Table 2: Properties and Reactions of Triethylamine-Derived Radicals

Radical SpeciesFormation PathwaySubsequent Reactions
Triethylamine Radical Cation (Et₃N⁺•) One-electron oxidation of triethylamine.Deprotonation to form an α-amino radical.
α-Amino Radical Deprotonation of the triethylamine radical cation.Acts as a reducing agent in subsequent reaction steps.

This table summarizes the formation and reactivity of key radical species derived from triethylamine.

Triethylamine nitrate can react with a variety of oxidizing agents and reactive species. The nature of the products formed depends on the specific oxidant and the reaction conditions.

Studies have shown that triethylamine reacts with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). asianpubs.orgscispace.com The kinetics of this reaction can be complex and may be autocatalytic, with the formation of colloidal manganese dioxide influencing the reaction rate. scispace.com The reaction rate is typically first order with respect to both the amine and the permanganate ion. asianpubs.org The active oxidant in the KMnO₄/triethylamine system has been identified as the manganate (B1198562) ion, with the final product being manganese(IV) oxide. semanticscholar.org

Triethylamine also reacts with hydroxyl radicals (•OH). The oxidation of triethylamine by hydroxyl radicals can lead to the formation of diethylaminium, ethylaminium, and ammonium (B1175870) ions. doi.orgresearchgate.net In the presence of hydrogen peroxide (H₂O₂), which can be a source of hydroxyl radicals, triethylamine can be oxidized to triethylamine N-oxide. researchgate.net This reaction can be catalyzed by Pt(II) complexes. researchgate.net

The reaction of triethylamine with nitrogen dioxide (NO₂) has been shown to yield nitrosamines. nih.gov This reaction is relevant in the context of atmospheric chemistry and biological systems where both amines and nitrogen oxides may be present. nih.govccsnorway.com

Table 3: Products of Triethylamine Oxidation with Various Oxidizing Agents

Oxidizing AgentKey Products
Potassium Permanganate (KMnO₄) Manganese(IV) oxide
Hydroxyl Radical (•OH) Diethylaminium, Ethylaminium, Ammonium ions
Hydrogen Peroxide (H₂O₂) Triethylamine N-oxide
Nitrogen Dioxide (NO₂) N-nitrosodiethylamine

This table outlines the major products formed from the reaction of triethylamine with different oxidizing agents.

Role in Reduction Processes

While triethylamine itself is not a direct reducing agent in its ground state, its derivatives, particularly the radical species formed during its oxidation, can play a significant role in reduction processes. This is especially prominent in the context of photocatalysis and electrocatalysis.

The direct catalytic role of this compound in the reduction of nitrate (NO₃⁻) and nitrite (NO₂⁻) is not extensively documented. However, triethylamine is frequently employed as a component in catalytic systems for various reactions. wikipedia.orgjmaterenvironsci.com In the context of nitrate and nitrite reduction, which is a critical area of research for environmental remediation and sustainable ammonia (B1221849) synthesis, the focus has primarily been on metal-based catalysts. nih.govrice.edu

While triethylamine may not be the primary catalyst, it can act as a base to facilitate reactions or as a sacrificial electron donor in photocatalytic systems designed for nitrate or nitrite reduction. aip.orgnih.gov In such systems, the in-situ generated α-amino radical from triethylamine oxidation is a strong reducing agent that can then reduce the target nitrate or nitrite ions, or regenerate the primary photocatalyst.

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism that involves the concerted transfer of an electron and a proton. nih.gov This mechanism is crucial in many chemical and biological processes as it can circumvent high-energy charged intermediates that would be formed in stepwise electron transfer followed by proton transfer (ET/PT) or proton transfer followed by electron transfer (PT/ET) pathways. nih.gov

The oxidation of triethylamine and the subsequent reactions of its radical cation are relevant to PCET. The deprotonation of the triethylamine radical cation to form an α-amino radical can be considered a PCET process, where an electron is removed from the nitrogen and a proton is removed from an adjacent carbon. aip.org This concerted or near-concerted process is often more energetically favorable than the formation of a highly acidic radical cation that would persist long enough for a separate deprotonation step. nih.gov

The kinetics of PCET reactions are influenced by the distance over which the proton is transferred. nih.gov In the case of the triethylamine radical cation, the proton transfer typically occurs to a nearby base, such as another triethylamine molecule in the solution. nih.gov The efficiency of this process is a key factor in the utility of triethylamine as a sacrificial electron donor in photocatalytic cycles. aip.org

Solution Chemistry and Phase Behavior

The behavior of this compound in solution is characterized by complex interactions that are highly dependent on the solvent environment and the presence of other chemical species. These interactions give rise to phenomena such as salting-out in aqueous media and the potential for creating switchable solvent systems, which are of significant interest in various chemical processes.

Salting-Out Phenomena in Aqueous Solutions

The addition of salts to a binary system of triethylamine and water can significantly alter the phase behavior of the solution, a phenomenon known as the salting-out effect. In the case of the triethylamine-water system, which exhibits a lower critical solution temperature (LCST), the introduction of alkali metal nitrates leads to a decrease in the mutual solubility of the components. researchgate.net This effect is observed as a reduction in the LCST, the temperature below which the two components are completely miscible.

Research into ternary systems composed of an alkali metal nitrate, water, and triethylamine has demonstrated that the extent of the salting-out effect is influenced by the specific cation of the nitrate salt. researchgate.net The introduction of sodium, potassium, or cesium nitrates into the water-triethylamine system results in a decrease of the LCST. researchgate.netresearchgate.net For instance, adding potassium nitrate can lower the LCST from 18.3°C to 12.7°C, while cesium nitrate reduces it to 16.3°C. researchgate.net A comparative analysis indicates that the salting-out effect of these nitrates on the water-triethylamine system generally increases with a rise in temperature. researchgate.net

The efficiency of this salting-out phenomenon has been explored for applications such as the extractive crystallization of alkali metal nitrates from their aqueous solutions. researchgate.net The decrease in the cation's radius in the series from CsNO₃ to KNO₃ to NaNO₃ corresponds to a more significant decrease in the critical temperature of the monotectic state in these ternary systems. researchgate.net Among the alkali metal nitrates studied, sodium nitrate has been identified as having the strongest salting-out effect over a temperature range of -16.5°C to 25.0°C. researchgate.net

Table 1: Effect of Alkali Metal Nitrates on the Lower Critical Solution Temperature (LCST) of the Water-Triethylamine System This interactive table summarizes the observed changes in the LCST of the water-triethylamine binary system upon the addition of different alkali metal nitrates.

Salt Added Original LCST (Water-Triethylamine) LCST in Ternary System Change in LCST Reference
Potassium Nitrate (KNO₃) 18.3°C 12.7°C -5.6°C researchgate.net
Cesium Nitrate (CsNO₃) 18.3°C 16.3°C -2.0°C researchgate.net

Switchable Solvent Systems

Triethylamine is a key component in a class of "switchable solvents," specifically known as switchable hydrophilicity solvents (SHSs). cinz.nzmdpi.com These solvents can reversibly change their miscibility with water in response to an external trigger. cinz.nz The triethylamine-water system can be switched from a biphasic liquid to a single-phase homogeneous solution. scispace.com

The switching mechanism is based on the reversible reaction of triethylamine, a hydrophobic amine, with carbon dioxide (CO₂) in the presence of water. cinz.nz When CO₂ is introduced into the biphasic mixture of triethylamine and water, it reacts to form the water-soluble salt, triethylammonium (B8662869) bicarbonate ([Et₃NH][HCO₃]). mdpi.comnih.gov This conversion of the water-immiscible amine into a hydrophilic salt renders the entire system miscible, resulting in a single phase. The process is reversible; the hydrophobic amine can be regenerated, and the system returned to its biphasic state by purging with an inert gas like nitrogen and gentle heating, which removes the CO₂. cinz.nz

This technology has been investigated for its application in chemical synthesis and separation processes. For example, the triethylamine-water switchable solvent system has been used as an anti-solvent precipitation route for the synthesis of Cu/ZnO catalysts from metal nitrate solutions. scispace.com In this process, the system is initially in its biphasic state. The addition of metal nitrate solutions leads to the precipitation of a hydroxynitrate precursor. scispace.com After the precipitation, the solvent system can be switched to its single-phase (ionic liquid) state by the introduction of CO₂, allowing for easy separation of the product. Subsequently, the solvent can be switched back to its biphasic state, enabling the recovery and recycling of the triethylamine and water, thereby reducing waste. scispace.com

Table 2: Phases of the Triethylamine-Water Switchable Solvent System This interactive table outlines the conditions and resulting phases of the triethylamine-water switchable solvent system.

Trigger Chemical Reaction State of Triethylamine System Phase
Nitrogen (or absence of CO₂) N(CH₂CH₃)₃ Hydrophobic amine Biphasic (immiscible with water)

Structural Elucidation and Advanced Characterization of Triethylamine Nitrate and Its Adducts

Crystallographic Studies

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

The analysis would confirm the ionic nature of the compound, showing discrete triethylammonium (B8662869) cations and nitrate (B79036) anions in the crystal lattice. The geometry of the triethylammonium cation, specifically the bond lengths and angles around the central nitrogen atom, would be determined. The planarity and symmetry of the nitrate anion would also be precisely measured.

Of particular interest would be the non-covalent interactions that govern the crystal packing. Hydrogen bonding between the N-H proton of the triethylammonium cation and the oxygen atoms of the nitrate anion is expected to be a dominant feature. The analysis would reveal the geometry of these hydrogen bonds (donor-acceptor distances and angles) and how they link the ions into a three-dimensional network. Other weaker interactions, such as C-H···O contacts, might also play a role in the crystal packing.

For comparison, the crystal structure of triethanolammonium (B1229115) nitrate has been determined, revealing a complex network of intermolecular and intramolecular hydrogen bonds. dtic.milat.ua A similar detailed analysis for triethylamine (B128534) nitrate would be invaluable for understanding its solid-state properties.

Hypothetical Crystallographic Data Table for Triethylamine Nitrate

Parameter Expected Information
Crystal Systeme.g., Monoclinic, Orthorhombic, etc.
Space GroupThe symmetry of the crystal lattice.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
ZNumber of formula units per unit cell.
Bond Lengths (Å)C-C, C-N, N-H, N-O
Bond Angles (°)C-N-C, H-N-C, O-N-O
Hydrogen Bond GeometryD-H···A distances and angles

Analysis of Hydrogen Bonding Networks

The hydrogen bonding network in this compound, a protic ionic liquid, is a critical factor governing its structural arrangement and physicochemical properties. The primary interaction involves the hydrogen bond donor, the N-H group of the triethylammonium cation ([N(CH₂CH₃)₃H]⁺), and the hydrogen bond acceptors, the oxygen atoms of the nitrate anion (NO₃⁻).

Computational studies employing density functional tight binding (DFTB) simulations have provided significant insights into these interactions. These simulations reveal the dynamics of the hydrogen bonds and the potential energy curves associated with proton transfer between the cation and anion. The findings from such studies indicate that the N-H···O hydrogen bond is the dominant organizing force in the formation of ion pairs and larger aggregates. Geometric correlations in the hydrogen bond dynamics, analyzed for clusters of multiple ion pairs, demonstrate the reliability of the DFTB method in describing these networks when compared to higher-level density functional theory (DFT) data. Further analysis using Pauling's bond order model helps quantify the extent of these geometric correlations in the bulk liquid. Spectroscopic analyses, particularly in the NH-stretching and far-infrared regions, show distinct signatures corresponding to the hydrogen bonding, confirming the theoretical models.

In related adducts, such as those involving hydrogen peroxide and tetraethylammonium (B1195904) nitrate, the hydrogen bond energy values with the nitrate anion have been calculated to be in the range of 29.7–34.7 kJ mol⁻¹. This places the nitrate anion's hydrogen bond accepting capability as stronger than halides but weaker than sulfate (B86663) and carbonate anions. While this data is for a related compound, it provides context for the energetic landscape of hydrogen bonds involving the nitrate ion.

Solid-State Structural Modulations and Pseudosymmetry

Solid-state structural modulations refer to periodic distortions or variations in the crystal lattice that are superimposed on a basic, underlying structure. Pseudosymmetry occurs when a crystal structure deviates only slightly from a higher symmetry space group. These phenomena are common in organic salts where subtle conformational changes, ordering of ions, or complex hydrogen bonding networks can lead to intricate superstructures.

For this compound, detailed crystallographic studies focusing specifically on polymorphism, structural modulations, or pseudosymmetry are not widely reported in the surveyed scientific literature. However, the potential for such complexities exists. The flexibility of the ethyl groups in the triethylammonium cation allows for various conformations, which could lead to different crystalline phases (polymorphs) under varying crystallization conditions. Each polymorph would possess a unique packing arrangement and hydrogen bonding network, potentially leading to different physical properties.

In the broader context of organic nitrates and ammonium (B1175870) salts, structural studies often reveal complex arrangements. For instance, the crystal structure of triethanolammonium nitrate involves a three-dimensional network of hydrogen bonds where each ion is surrounded by four counter-ions. at.ua While a different molecule, it illustrates the structural complexity that hydrogen bonding can impart. The presence of a flexible cation like triethylammonium combined with a planar, symmetric anion like nitrate could conceivably lead to frustrated packing arrangements, giving rise to modulated structures or crystals that exhibit pseudosymmetry, where the true symmetry is a subgroup of a more idealized, higher-symmetry arrangement. Definitive characterization of these features in this compound would require detailed single-crystal X-ray diffraction studies across a range of temperatures and crystallization solvents.

Material Characterization Techniques

A comprehensive understanding of this compound requires the application of various material characterization techniques. These methods provide information on morphology, crystal structure, elemental composition, and surface properties.

Electron Microscopy (SEM, TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing materials at high magnification. fiveable.me

Scanning Electron Microscopy (SEM): SEM is used to analyze the surface topography and morphology of a sample. nih.gov An electron beam scans the surface, generating signals that provide images of the sample's shape, size, and texture. For bulk crystalline this compound, SEM would be invaluable for characterizing its crystal habit (the external shape of individual crystals), observing surface features such as growth steps or defects, and determining the size distribution of particles in a polycrystalline powder.

Transmission Electron Microscopy (TEM): TEM operates by transmitting a beam of electrons through an ultra-thin specimen. nih.gov This allows for much higher resolution imaging than SEM, capable of revealing the internal structure of the material. fiveable.me In the context of this compound, TEM could be used to identify nanoscale defects within the crystals, such as dislocations or stacking faults. Furthermore, selected area electron diffraction (SAED), a technique performed within a TEM, can be used to determine the crystallographic structure of individual nanocrystals. High-resolution TEM (HRTEM) has the potential to image the crystal lattice directly, providing direct evidence of structural ordering or defects at the atomic level. nih.gov

Table 2: Application of Electron Microscopy to this compound Characterization

Technique Information Obtained Sample Requirements Resolution
SEM Surface topography, crystal morphology, particle size distribution. Conductive coating often required; bulk samples. ~10-30 nm

| TEM | Internal structure, crystal lattice, defects, crystallographic data (SAED). | Ultra-thin sections (<100 nm). | Down to <0.1 nm |

X-ray Diffraction (XRD) of Bulk Materials

X-ray Diffraction (XRD) is the primary technique for determining the crystallographic structure of solid materials. When X-rays are directed at a crystalline sample, they are diffracted by the planes of atoms in the crystal lattice, producing a unique diffraction pattern.

For a bulk, polycrystalline (powder) sample of this compound, powder X-ray diffraction (PXRD) would be employed. The resulting diffractogram, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline phase. It can be used for:

Phase Identification: By comparing the experimental pattern to a database of known patterns, the compound can be identified.

Crystallinity Assessment: Broad peaks in the pattern indicate amorphous or poorly crystalline material, whereas sharp, well-defined peaks are characteristic of a highly crystalline sample.

Lattice Parameter Determination: The positions of the diffraction peaks can be used to calculate the dimensions of the unit cell of the crystal.

While XRD is a fundamental tool, a standard, indexed powder diffraction pattern for pure this compound is not prominently available in public databases based on the literature surveyed. Studies on related materials have used XRD to confirm the formation of crystalline phases when triethylamine is used as a reagent in synthesis. researchgate.net

X-ray Absorption Fine Structure (EXAFS)

Extended X-ray Absorption Fine Structure (EXAFS) is a subset of X-ray Absorption Spectroscopy (XAS) that provides information about the local atomic environment around a specific element. The technique involves tuning X-ray energy across an absorption edge of a target element and analyzing the resulting oscillations in the absorption coefficient. researchgate.net

EXAFS is a powerful probe of short-range order and is equally applicable to crystalline and amorphous materials. For this compound ([N(CH₂CH₃)₃H]⁺[NO₃]⁻), EXAFS could provide highly specific structural information:

Nitrogen K-edge: By tuning to the nitrogen K-edge, it would be possible to probe the local environment of the nitrogen atoms. Although the nitrogen atoms in the cation and anion are in different chemical environments, their core-level binding energies might be close. High-resolution analysis could potentially distinguish between the N-C bonds of the cation and the N-O bonds of the anion.

Oxygen K-edge: Analysis at the oxygen K-edge would provide information about the coordination environment of the oxygen atoms in the nitrate group, including N-O bond distances and interactions with the N-H group from the cation via hydrogen bonding.

Studies on aqueous nitrate and nitrite (B80452) solutions using XAS have demonstrated the sensitivity of the nitrogen K-edge to the chemical state, showing a significant energy shift between the two ions due to differences in the stabilization of the nitrogen 1s energy level. researchgate.net A similar application of EXAFS to solid this compound could precisely determine bond lengths and coordination numbers in the immediate vicinity of the nitrogen and oxygen atoms.

Surface Area and Porosity Measurements (BET)

The Brunauer-Emmett-Teller (BET) method is a standard technique for determining the specific surface area of a solid material. lucideon.com It is based on the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. microanalysis.com.au By measuring the amount of gas adsorbed at various pressures, a BET isotherm is generated, from which the surface area can be calculated. anton-paar.com The analysis of the isotherm can also provide information about pore volume and pore size distribution (using methods like Barrett-Joyner-Halenda, BJH). lucideon.com

This compound is an organic salt that forms a molecular crystal. Such materials are typically non-porous and are expected to exhibit a very low specific surface area, corresponding primarily to the external surface of the particles. Any measured porosity would likely be due to interparticle voids in the bulk powder rather than intrinsic microporosity or mesoporosity within the crystals themselves.

This expectation is supported by studies where triethylamine (TEA) was used as a precipitating agent in the synthesis of other materials; the resulting solids showed an adsorption capacity below the confidence limit of the measurement equipment, indicating a negligible surface area. researchgate.net Therefore, for pure, crystalline this compound, the BET surface area is expected to be minimal.

Table 3: Summary of Material Characterization Techniques for this compound

Technique Primary Information Expected Result for this compound
SEM Crystal shape and surface morphology Well-defined crystal facets, particle size information.
TEM Internal crystal defects and lattice structure High degree of internal order, potential to identify dislocations.
XRD Crystalline phase and unit cell parameters A unique diffraction pattern characteristic of its crystal structure.
EXAFS Local atomic environment (bond lengths, coordination) Precise N-C and N-O bond distances and coordination numbers.

| BET | Specific surface area and porosity | Very low specific surface area; non-porous material. |


Thermal Analysis (TGA, DTA)

The thermal stability and decomposition characteristics of this compound and its related adducts are critical parameters for their handling, storage, and application. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are pivotal techniques employed to elucidate these properties. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic transitions.

Detailed thermal analysis of this compound reveals its behavior under thermal stress. Generally, protic ionic liquids based on the triethylammonium cation exhibit thermal stability in the range of 200–350 °C. uspto.gov The thermal stability is influenced by the nature of the anion, with formate (B1220265) and acetate (B1210297) salts of triethylammonium being noted as the least thermally stable. uspto.gov

Research Findings on Triethylammonium-Based Ionic Liquids

Studies on various protic ionic liquids (PILs) incorporating the triethylammonium cation provide insights into the expected thermal behavior of this compound. Research on triethylammonium-based PILs with anions such as dihydrogen phosphite, tosylate, and trifluoroacetate (B77799) has shown that these compounds are generally stable up to temperatures that are suitable for various applications. uspto.govrsc.orgresearchgate.net The decomposition temperature is a key parameter determined from TGA curves, indicating the onset of significant mass loss.

The following table summarizes the thermal decomposition data for related triethylammonium-based protic ionic liquids, which can provide an expected range for the thermal stability of this compound.

CompoundDecomposition Temperature (Td, °C)Reference
General Triethylammonium-based PILs200 - 350 uspto.gov
Triethylammonium FormateReported as among the least stable uspto.gov
Triethylammonium AcetateReported as among the least stable uspto.gov

The data indicates that the stability of triethylammonium salts is significantly influenced by the anionic component. For this compound, the nitrate group, being an oxidizing agent, could potentially lower the decomposition temperature compared to more stable anions like tosylate or trifluoroacetate. However, without direct experimental data, this remains a projection based on the behavior of similar compounds.

Further research focusing specifically on the TGA and DTA of this compound is necessary to provide precise temperature ranges for its decomposition and to fully characterize its thermal profile, including any phase transitions and the nature of its decomposition products.

Computational Chemistry and Theoretical Modeling of Triethylamine Nitrate Systems

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of triethylamine (B128534) nitrate (B79036). These methods, particularly Density Functional Theory (DFT), offer a detailed view of the molecule's properties and the energetic landscape of its reactions.

While comprehensive DFT studies on the electronic properties of isolated triethylamine nitrate are not extensively documented in publicly available literature, the principles of DFT are widely applied to understand the constituent ions and their interactions. DFT calculations can elucidate properties such as electron density distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These properties are fundamental to understanding the nature of the ionic bond between the triethylammonium (B8662869) cation and the nitrate anion, as well as the potential for intermolecular interactions.

A notable application of a DFT-based method is the use of self-consistent charge density-functional tight-binding (DFTB) to explore the hydrogen bonding in triethylammonium nitrate. aip.org This method, being computationally less demanding than full DFT, allows for the simulation of larger systems and longer timescales, which are crucial for studying condensed-phase properties. Studies using DFTB have provided valuable information on the geometric correlations within the hydrogen bonds, which are a defining feature of this protic ionic liquid. aip.org

Quantum chemical calculations are a powerful tool for predicting reaction mechanisms and their associated energetics. For this compound, a key reaction of interest is the proton transfer between the triethylammonium cation and the nitrate anion. DFT and related methods can be used to calculate the potential energy surface for this reaction, identifying the transition state and determining the activation energy.

Theoretical studies on simpler ammonium (B1175870) nitrate clusters have demonstrated the utility of DFT in investigating proton transfer. aip.orgcanada.caaip.org For instance, in a single ammonium nitrate unit, calculations have shown that while the two components are strongly hydrogen-bonded, proton transfer does not spontaneously occur in the gas phase. However, in larger clusters, the additional electrostatic stabilization can facilitate proton transfer. canada.caaip.org

In the context of this compound, DFTB has been employed to compute the potential energy curves for proton transfer. These calculations are comparable to higher-level coupled cluster theory for thermally accessible bond lengths, indicating the reliability of the method for this system. aip.org Such studies are crucial for understanding the acidity of the triethylammonium cation and the basicity of the nitrate anion within the ionic liquid environment.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of this compound systems, offering insights into the collective behavior of molecules over time. These simulations are essential for understanding the liquid-state structure, intermolecular forces, and thermochemical properties.

MD simulations have been instrumental in characterizing the intermolecular interactions that govern the solution behavior of this compound. As a protic ionic liquid, hydrogen bonding between the N-H group of the triethylammonium cation and the oxygen atoms of the nitrate anion is a dominant interaction. aip.org

Simulations have revealed that this compound forms a flexible three-dimensional network of hydrogen bonds of moderate strength. arxiv.org The dynamics of these hydrogen bonds, including their formation and breakage, play a critical role in the transport properties of the liquid, such as viscosity and conductivity. The flexibility of this network is characterized by rapid interchanges of bonding partners. arxiv.org

The table below, derived from DFTB simulation data, illustrates the geometric correlations of the hydrogen bonds in triethylammonium nitrate, providing a quantitative measure of their nature.

Geometric Parameters of Hydrogen Bonds in Triethylammonium Nitrate
ParameterValue
Average N-H···O angle34°
Pauling Valence Bond Order Decay Parameter (bNH)0.35 Å
Pauling Valence Bond Order Decay Parameter (bOH)0.32 Å

The estimation of thermochemical properties through computational methods is a significant aspect of theoretical chemistry. While there is a lack of specific computational studies on the entropy of formation for this compound, research on closely related compounds provides valuable insights. For instance, first-principles calculations using G3MP2 theory have been performed to determine the enthalpy of formation in the gaseous phase for tetra-alkyl-ammonium nitrates.

The following table presents computed thermochemical data for tetraethylammonium (B1195904) nitrate, a structurally similar compound. It is important to note that these values are for a related, but not identical, compound and should be interpreted with caution in the context of this compound.

Computed Thermochemical Data for Tetraethylammonium Nitrate
PropertyValue
Molar enthalpy of transition or fusion (kJ/mol)Data not specified in abstract
Solid-liquid equilibrium temperature (K)Data not specified in abstract

The self-assembly of ions into larger aggregates, such as micelles, is a known phenomenon in certain ionic liquids, particularly those with longer alkyl chains. This behavior is driven by a balance of electrostatic, van der Waals, and solvophobic interactions. Molecular dynamics simulations are a key tool for investigating the principles of micelle formation and self-assembly at the molecular level. aip.orgnih.gov

However, based on a comprehensive search of the available scientific literature, there are no specific computational studies focused on the micelle formation or self-assembly of this compound. The relatively short ethyl chains on the triethylammonium cation may not provide sufficient hydrophobic character to drive significant micellization in the pure ionic liquid or in solution under typical conditions.

Advanced Applications and Functional Materials Incorporating Triethylamine Nitrate Interactions

Ionic Liquid Applications

The properties of triethylamine (B128534) nitrate (B79036) as an ionic liquid make it a subject of interest for various applications, from fundamental studies of solution structures to its potential role in biorefining processes.

Investigation of Micro-Structural Heterogeneities in Solutions

Understanding the behavior of triethylamine nitrate in different solvents is crucial for its application in ionic liquid systems. A study focusing on the micro-structural heterogeneities of this compound (N222NO3) in dimethyl sulfoxide (B87167) (DMSO) and acetone (B3395972) solutions has provided valuable insights. irtree.com Using 1H NMR spectroscopy, researchers observed that in solutions with a high concentration of this compound, the ionic liquid molecules tend to associate with each other. irtree.com However, when the solvent is the major component, the this compound molecules primarily interact with the solvent, indicating a breakdown of the ionic liquid's self-association network. irtree.com

The study also revealed that DMSO is more effective at disrupting the internal network of this compound than acetone, which is attributed to DMSO's higher dielectric constant. irtree.com This leads to more significant local composition behavior in DMSO/triethylamine nitrate mixtures, suggesting that the choice of solvent can be used to tune the micro-structural environment of the ionic liquid. irtree.com These findings are fundamental for designing ionic liquid systems with specific solvation properties.

Design of Novel Ionic Liquid Systems

The synthesis of novel protic ionic liquids (PILs) based on triethylamine and various acids is an active area of research. uspto.govrsc.org These PILs are formed through a proton transfer from a Brønsted acid to a Brønsted base, in this case, triethylamine. uspto.gov The resulting triethylammonium (B8662869) cation can be paired with a variety of anions, leading to a wide range of PILs with tunable physicochemical properties. uspto.govrsc.org

Research has focused on synthesizing and characterizing triethylammonium-based PILs with anions such as dihydrogen phosphite, tosylate, and trifluoroacetate (B77799). uspto.gov The thermal behavior and electrochemical characteristics of these PILs have been investigated, demonstrating that the properties of the ionic liquid can be tailored by selecting the appropriate acid. uspto.gov For instance, triethylammonium trifluoroacetate and tosylate have shown a favorable combination of thermal stability and electrical conductivity. uspto.gov This ability to design PILs with specific properties is crucial for their application in various fields, including as electrolytes and reaction media. acs.orgacs.org

Computational studies have also been employed to understand the structure of triethylammonium-based PILs, providing insights into the anion-cation binding motifs which are dominated by strong hydrogen bonds and electrostatic interactions. polimi.it This fundamental understanding aids in the rational design of new ionic liquid systems with desired characteristics.

Applications in Lignocellulosic Biomass Fractionation

The potential of ionic liquids to dissolve and fractionate lignocellulosic biomass is a significant area of interest for the production of biofuels and renewable chemicals. google.comrsc.orgrwth-aachen.de While specific studies detailing the use of pure this compound for this purpose are not abundant, the principles of using protic ionic liquids for biomass processing are well-established. google.com

The fractionation of lignocellulosic biomass involves breaking it down into its main components: cellulose, hemicellulose, and lignin. rsc.orgrwth-aachen.de Protic ionic liquids, such as those based on triethylamine, are being explored for this purpose due to their potential for lower cost and easier recycling compared to some aprotic ionic liquids. google.comimperial.ac.uk The ability of PILs to form hydrogen-bond networks is believed to play a key role in their interaction with and dissolution of biomass components. google.com For example, the low-cost ionic liquid triethylammonium hydrogen sulfate (B86663) ([TEA][HSO4]) has been successfully used in the ionosolv fractionation of beech wood. imperial.ac.uk This demonstrates the potential of triethylamine-based ionic liquids in biorefinery applications. Reductive catalytic fractionation (RCF) is another promising method for processing plant biomass, which involves the catalytic depolymerization of lignin. researchgate.netnih.gov

Environmental Remediation Technologies

The functional group of triethylamine is being incorporated into materials designed for environmental cleanup, particularly for the removal of nitrate from contaminated water sources.

Adsorptive Removal of Nitrate from Aqueous Solutions

Triethylamine-functionalized materials have shown significant promise for the selective removal of nitrate from water. A novel polystyrene microsphere functionalized with triethylamine (TPM) has been synthesized and demonstrated to have a high adsorption capacity for nitrate. researchgate.net This material exhibited a maximum adsorption capacity of 44.92 mg N/g in a neutral pH range, which is comparable to commercial anion exchangers. researchgate.net

A key advantage of the triethylamine-functionalized adsorbent is its high selectivity for nitrate, even in the presence of competing anions like sulfate. researchgate.net The adsorption capacity of TPM for nitrate was found to be more than double that of a commercial resin when high levels of sulfate were present. researchgate.net Furthermore, the material showed excellent resistance to interference from dissolved organic matter and could be regenerated and reused multiple times with stable performance. researchgate.net

The table below summarizes the nitrate adsorption capacities of various trialkylamine-modified resins.

Resin Functional GroupMaximum Adsorption Capacity (mg/g)Reference
Trimethylamine (B31210)33 jst.go.jp
Triethylamine30 jst.go.jp
Tributylamine (B1682462)30 jst.go.jp
Trihexylamine (B47920)21 jst.go.jp
Trioctylamine20 jst.go.jp
Tridecylamine (B1585788)21 jst.go.jp

This table presents data on the maximum adsorption capacities of different anion exchange resins for nitrate.

Development of Selective Anion Exchangers

The development of anion exchange resins with high selectivity for nitrate is crucial for effective water treatment. Research has shown that the chemical structure of the amine functional group plays a significant role in determining the resin's selectivity. jst.go.jpresintech.com Commercially available nitrate-selective resins often utilize triethylamine or tributylamine functional groups. resintech.com

Studies comparing different trialkylamine-functionalized resins have found that those with longer alkyl chains can exhibit preferential adsorption of nitrate in the presence of other common anions like chloride and sulfate. nih.gov Specifically, a resin with a triethylammonium functional group demonstrated high selectivity for nitrate, showing the highest distribution coefficient among the tested resins. nih.gov The smaller size of the triethylamine group, compared to tributylamine, can result in a resin with a higher operating capacity. resintech.com

The synthesis of these selective resins often involves the amination of a chloromethylated polymer matrix. nih.gov For instance, a series of anion exchange resins were synthesized using trimethylamine, triethylamine, tributylamine, trihexylamine, trioctylamine, and tridecylamine to evaluate their performance in nitrate removal. jst.go.jp While the removal rates for the resins functionalized with trimethylamine, triethylamine, and tributylamine were similar, the resin with trihexylamine showed the highest selectivity for nitrate in the presence of sulfate. jst.go.jp These findings are critical for the design and development of next-generation anion exchangers for targeted nitrate remediation. researchgate.net

The table below provides a comparison of the nitrate removal rates for different synthesized anion exchange resins.

Resin NumberTertiary Amine UsedNO3-N Removal Rate
1TrimethylamineHigh
2TriethylamineHigh
3TributylamineHigh
4TrihexylamineHigh
5TrioctylamineLower
6TridecylamineLower

This table illustrates the comparative nitrate-nitrogen (NO3-N) removal rates of anion exchange resins synthesized with different tertiary amines. jst.go.jp

Catalysis and Synthetic Methodologies

While the tertiary amine, triethylamine, is a widely utilized base catalyst in numerous organic reactions, specific literature detailing the direct catalytic applications of its salt, this compound (or triethylammonium nitrate), is limited. The catalytic activity in many transformations is primarily attributed to the basic nature of the free amine, which facilitates deprotonation and activates substrates. The formation of triethylammonium salts is often a consequence of the reaction, for instance, neutralizing an acidic byproduct, rather than the salt itself being the primary catalytic species.

Catalytic Roles in Organic Transformations

There is a notable lack of specific research demonstrating triethylammonium nitrate as a direct catalyst for organic transformations. Organic bases like triethylamine are commonly employed in reactions such as esterification, amidation, and condensation reactions to scavenge acidic byproducts (e.g., HCl), thereby driving the reaction to completion. wikipedia.org In these cases, the corresponding salt (e.g., triethylammonium chloride) is formed in situ. However, the direct addition of triethylammonium nitrate to catalyze such transformations is not a commonly reported methodology. Its potential role would likely be limited to reactions where the nitrate anion or the triethylammonium cation plays a specific, non-catalytic role, or in phase-transfer catalysis, though specific examples are not prevalent in the reviewed literature.

Reagent Systems for Specific Chemical Syntheses

Similarly, triethylammonium nitrate is not widely documented as a standard component of specific reagent systems for chemical syntheses. Reagent systems typically utilize the basic properties of triethylamine for reactions like Swern oxidations, dehydrohalogenations, and in the formation of silyl (B83357) ethers. wikipedia.orgguidechem.com The choice of the amine is based on its basicity and steric hindrance, and while it forms salts during these processes, the nitrate salt is not a specified reagent.

Synthesis of Catalyst Precursors (e.g., Cu/ZnO Catalysts)

A significant application involving a triethylammonium salt has been demonstrated in a novel precipitation route for synthesizing Copper/Zinc Oxide (Cu/ZnO) catalyst precursors, which are vital for industrial methanol (B129727) synthesis. Research has explored an anti-solvent precipitation method using a switchable solvent system of triethylamine and water.

This system exhibits unique properties: under a nitrogen atmosphere, it is biphasic, but it switches to a single-phase ionic liquid—triethylammonium hydrogen carbonate—when saturated with carbon dioxide. This ionic liquid then acts as the base for the precipitation of metal salts.

In this process, a mixed metal nitrate solution (copper(II) nitrate and zinc(II) nitrate) is introduced into the triethylamine-water system. The triethylammonium hydrogen carbonate facilitates the precipitation of a hydroxynitrate phase, specifically gerhardite. This is a departure from traditional coprecipitation methods using sodium carbonate, which typically yield hydroxycarbonate precursors like malachite.

The resulting gerhardite precursor, upon calcination and reduction, forms Cu/ZnO catalysts that have shown enhanced productivity in methanol synthesis from CO2 hydrogenation compared to catalysts derived from traditional malachite precursors. A key advantage of this method is the ability to recover the solvent by switching the system back to its biphasic state after precipitation, which reduces waste and allows for solvent recycling.

Energetic Materials Research

Triethylammonium nitrate is of significant interest in the field of energetic materials, primarily due to the hypergolic (spontaneously igniting) nature of its parent amine, triethylamine, when it comes in contact with strong oxidizers like nitric acid. The initial, highly exothermic acid-base reaction forms triethylammonium nitrate, which is a critical step leading to ignition.

Design and Characterization of High-Nitrogen Compounds

Triethylammonium nitrate itself is an energetic salt. Its energetic properties stem from the combination of a fuel component (the triethylammonium cation) and an oxidizing component (the nitrate anion) within the same molecule. While not a high-nitrogen compound in the same category as those based on tetrazoles or other nitrogen-rich heterocycles, its formation and decomposition are central to certain energetic applications. science.gov

The primary characteristic of interest is the rapid, exothermic reaction between triethylamine and nitric acid. This hypergolic interaction is the basis for its use in liquid rocket propellants. The reaction initiation is a rapid salt formation, which releases significant heat, leading to the decomposition of the salt and subsequent ignition of the fuel.

Furthermore, triethylammonium nitrate is known to form unstable and explosive complexes. For instance, its complex with dinitrogen tetraoxide is reported to be explosive, especially when undiluted with a solvent and at low temperatures. chemicalbook.comnih.gov

PropertyValue
Molecular Formula C6H16N2O3
Molecular Weight 164.20 g/mol
Appearance White crystals
Melting Point 112 °C
Energetic Characteristic Forms explosive complexes; product of hypergolic reaction

Note: The data in this table is compiled from various chemical databases. chemicalbook.comnih.gov

Development of Propellants and Explosives

The most significant application of this compound in energetic materials is in the context of liquid propellants. Triethylamine was identified as a hypergolic fuel component in combination with nitric acid as early as the 1940s in Germany, where it was used in the Wasserfall rocket. wikipedia.org

Modern research continues to explore amine-based hypergolic fuels. A patent for a hypergolic fuel formulation specifies a mixture of diethylethanolamine (44-72 wt%), triethylamine (11-18 wt%), and carbon (10-45 wt%) that is consistently hypergolic with inhibited red fuming nitric acid (IRFNA). google.com In this formulation, the combination of diethylethanolamine and triethylamine is crucial for achieving acceptable ignition delay times. While triethylamine itself is hypergolic with IRFNA, its ignition can be delayed; the combination with diethylethanolamine mitigates this issue. google.com The Soviet Scud missile also utilized a mixture containing 50% triethylamine (TG-02) as a starting fluid to ignite its rocket engine. wikipedia.org

The development of such propellants involves optimizing the balance between performance (specific impulse), ignition delay, and safety. The formation of triethylammonium nitrate is the key chemical reaction that initiates the combustion process in these systems. Additionally, related compounds like triethanolammonium (B1229115) nitrate (TEAN) are used as components in hydroxylammonium nitrate (HAN)-based liquid propellants, highlighting the utility of organoammonium nitrates in propellant formulations. dtic.mil

Propellant SystemComponent Role of Triethylamine/Triethylammonium Nitrate
German Wasserfall Rocket Triethylamine used as a fuel component, reacting hypergolically with nitric acid to form triethylammonium nitrate in situ. wikipedia.org
Soviet Scud Missile (TG-02) A 50% mixture of triethylamine and xylidine (B576407) used as a starting fluid for engine ignition. wikipedia.org
Patented Fuel Formulation Triethylamine (11-18%) is a key component for achieving consistent hypergolic ignition with IRFNA. google.com
HAN-Based Propellants The related compound, triethanolammonium nitrate (TEAN), is a standard component. dtic.mil

Q & A

Q. What is the role of triethylamine (TEA) in the synthesis of metal oxide catalysts, and how does its concentration affect catalyst morphology?

Triethylamine is widely used as a precipitating agent and pH regulator in catalyst synthesis. For example, in Cu/ZnO/CeO₂ catalysts, TEA facilitates controlled hydrolysis of metal nitrates (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O) by forming complexes with metal ions, ensuring uniform particle distribution . Adjusting TEA concentration alters nucleation kinetics, impacting pore structure and surface area. Excess TEA may destabilize colloids, leading to agglomeration, while insufficient amounts result in incomplete precipitation .

Q. How does the triethylamine functional group enhance nitrate selectivity in ion-exchange resins for water treatment?

Triethylamine-based anion-exchange resins (e.g., SEPLITE® LSI 106 plus) exhibit high nitrate selectivity due to steric hindrance and electrostatic interactions. The bulky triethylamine group preferentially binds nitrate (NO₃⁻) over sulfate (SO₄²⁻) by reducing accessibility for larger divalent ions. This selectivity is quantified by separation factors (10–100× higher affinity for nitrate than sulfate), critical for treating sulfate-rich groundwater .

Advanced Research Questions

Q. What are the reaction pathways and efficiency metrics for triethylamine oxidation by peroxydisulfite, and how are intermediates quantified?

In peroxydisulfite (S₂O₈²⁻)-driven oxidation, triethylamine undergoes sequential degradation:

  • Stage 1 : Rapid oxidation of organic carbon (96% efficiency in 13 minutes), yielding ammonium (NH₄⁺) and trace nitrite (NO₂⁻) .
  • Stage 2 : Post-98% carbon removal, residual nitrogen oxidizes to nitrate (NO₃⁻), detected via ion chromatography or UV-Vis spectroscopy. Total organic carbon (TOC) analysis and kinetic modeling (pseudo-first-order) validate reaction completeness .

Q. How can hierarchical heterostructures (e.g., NiGa₂O₄@C@CeO₂) be optimized for triethylamine gas sensing?

Sensor performance hinges on surface reactivity and charge transfer. For NiGa₂O₄@C@CeO₂:

  • Synthesis : Hydrothermal growth of NiGa₂O₄ on CeO₂ templates, followed by carbon coating via calcination.
  • Optimization : Adjusting CeO₂ loading (5–15 wt%) enhances oxygen vacancy density, improving response to 10 ppm TEA (Ra/Rg = 28.5 at 200°C). Cross-sensitivity tests with formaldehyde/toluene confirm selectivity via defect-mediated adsorption .

Q. What methodologies ensure safe handling and compatibility of triethylamine nitrate in explosive or reactive environments?

  • Safety Protocols : Avoid moisture and strong oxidizers (e.g., HNO₃, KMnO₄) to prevent exothermic decomposition into NOₓ and CO₂ .
  • Material Compatibility : Use inert liners (PTFE) in reactors. Thermal stability assays (TGA/DSC) under N₂ atmosphere reveal decomposition onset at 180°C, guiding storage below 25°C .

Q. How do synthesis parameters influence the adsorption capacity of cadmium(II) ion-imprinted membranes functionalized with triethylamine derivatives?

  • Monomer Design : Pyridine-functionalized monomers (e.g., PMA) crosslinked with ethylene glycol dimethacrylate (EDGMA) enhance Cd²⁺ binding (Qmax = 48.2 mg/g).
  • Optimization : Varying TEA concentration during imprinting (0.5–2.0 M) modulates pore size and accessibility. Selectivity tests against Pb²⁺/Cu²⁺ show 8.3× higher affinity for Cd²⁺ via chelation with tertiary amine groups .

Methodological Guidelines

  • Catalyst Synthesis : Use 0.1–0.3 M TEA in co-precipitation to balance metal complexation and particle size control .
  • Ion-Exchange Resin Testing : Conduct batch experiments with competing anions (SO₄²⁻, Cl⁻) at pH 6–8 to validate nitrate selectivity .
  • Gas Sensor Calibration : Perform in situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) to monitor TEA adsorption/desorption dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.